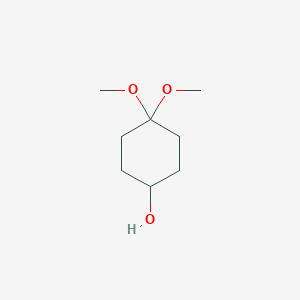
Fmoc-l-lys(octanoyl)-oh
概要
説明
Fmoc-l-lys(octanoyl)-oh: is a derivative of lysine, an essential amino acid, modified with an octanoyl group and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its ability to protect the amino group of lysine, allowing for selective reactions at other functional groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-lys(octanoyl)-oh typically involves the following steps:
Protection of the Amino Group: The amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Acylation: The protected lysine is then acylated with octanoyl chloride to introduce the octanoyl group. This reaction is usually carried out in an organic solvent like dichloromethane (DCM) with a base such as triethylamine (TEA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. Solid-phase peptide synthesis (SPPS) is often used in industrial settings to streamline the process.
化学反応の分析
Types of Reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of lysine.
Acylation: The free amino group can undergo further acylation reactions with various acyl chlorides to introduce different acyl groups.
Substitution: The octanoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (dimethylformamide).
Acylation: Octanoyl chloride in DCM with TEA.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Deprotection: Lysine derivatives with a free amino group.
Acylation: Lysine derivatives with various acyl groups.
Substitution: Lysine derivatives with substituted functional groups.
科学的研究の応用
Chemistry: Fmoc-l-lys(octanoyl)-oh is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its ability to protect the amino group allows for selective reactions, making it a valuable tool in synthetic chemistry.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based probes for imaging and diagnostic purposes.
Medicine: This compound is used in the development of peptide-based therapeutics. Its derivatives are explored for their potential as drug delivery systems and as active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including tissue engineering and drug delivery .
作用機序
The mechanism of action of Fmoc-l-lys(octanoyl)-oh involves its ability to protect the amino group of lysine, allowing for selective reactions at other functional groups. The Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in further chemical reactions. The octanoyl group provides hydrophobicity, influencing the compound’s interactions with other molecules and its self-assembly properties .
類似化合物との比較
Fmoc-l-lys(biotin)-oh: A lysine derivative with a biotin group, used for biotinylation in biochemical assays.
Fmoc-l-lys(fluorescein)-oh: A lysine derivative with a fluorescein group, used as a fluorescent probe in imaging studies.
Fmoc-l-lys(dansyl)-oh: A lysine derivative with a dansyl group, used as a fluorescent probe in biochemical assays.
Uniqueness: Fmoc-l-lys(octanoyl)-oh is unique due to the presence of the octanoyl group, which imparts hydrophobicity and influences its self-assembly properties. This makes it particularly useful in the synthesis of peptide-based materials and in studies involving hydrophobic interactions .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(octanoylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O5/c1-2-3-4-5-6-18-27(32)30-19-12-11-17-26(28(33)34)31-29(35)36-20-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-26H,2-6,11-12,17-20H2,1H3,(H,30,32)(H,31,35)(H,33,34)/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIXUEOOUDTVJN-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B3082502.png)

![1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B3082518.png)
![[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3082536.png)



